molecular formula C13H16N4O2S2 B2860072 N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide CAS No. 941976-06-3

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Cat. No.: B2860072
CAS No.: 941976-06-3
M. Wt: 324.42
InChI Key: HPSDNEHKGPWKSK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a complex organic compound that features a combination of dimethylamino, thiophene, thiazole, and oxalamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-(dimethylamino)ethylamine with thiophene-2-carboxaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiazole-2-carboxylic acid to form a thiazole ring.

    Oxalamide Formation: The final step involves the reaction of the thiazole intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Solvent selection and purification techniques like recrystallization or chromatography are also crucial in the industrial process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Scientific Research Applications

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Materials Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group may interact with receptors or enzymes, while the thiophene and thiazole rings can participate in π-π interactions or hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(dimethylamino)ethyl)-N2-(thiazol-2-yl)oxalamide
  • N1-(2-(methylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
  • N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide

Uniqueness

N1-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is unique due to the presence of both thiophene and thiazole rings, which can confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-17(2)9(10-4-3-6-20-10)8-15-11(18)12(19)16-13-14-5-7-21-13/h3-7,9H,8H2,1-2H3,(H,15,18)(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSDNEHKGPWKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=NC=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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